molecular formula C32H24F5NO5Se B8238820 Fmoc-Sec(Mob)-OPfp

Fmoc-Sec(Mob)-OPfp

Cat. No.: B8238820
M. Wt: 676.5 g/mol
InChI Key: YFRQFWMSNIWVPS-DEOSSOPVSA-N
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Description

Fmoc-Sec(Mob)-OPfp is a protected selenocysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A temporary α-amino protecting group removed under basic conditions (e.g., piperidine).
  • Sec (selenocysteine): A selenium-containing amino acid critical for synthesizing selenoproteins and studying redox-active peptides.
  • Mob (p-methoxybenzyl): A side-chain protecting group on selenium, removable via strong acids like trifluoroacetic acid (TFA).
  • OPfp (pentafluorophenyl ester): A highly reactive activating group that facilitates efficient coupling to peptide chains during SPPS .

This derivative is pivotal for introducing selenocysteine into peptides while minimizing deselenation (Se loss) and side reactions. Its commercial availability and compatibility with Fmoc-SPPS protocols make it a cornerstone in selenopeptide chemistry .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24F5NO5Se/c1-41-18-12-10-17(11-13-18)15-44-16-24(31(39)43-30-28(36)26(34)25(33)27(35)29(30)37)38-32(40)42-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,38,40)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRQFWMSNIWVPS-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24F5NO5Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selenocysteine Protection with Mob Group

The Mob group is introduced to the selenol (-SeH) side chain of selenocysteine to prevent undesired oxidation or side reactions during peptide elongation. Two primary methodologies dominate:

Alkylation of Selenocysteine Precursors

  • Starting Material : Bis-Fmoc-selenocystine (1 ) is reduced to generate a selenolate intermediate, which reacts with 4-methoxybenzyl chloride (Mob-Cl) under alkaline conditions.

  • Reaction Conditions :

    • Reduction: NaBH₄ in THF at 0°C.

    • Alkylation: Mob-Cl (1.2 eq.) in DCM with DIEA (2 eq.) as base.

  • Yield : 80–87% for Mob-protected intermediates.

Direct Displacement of Tosylates

  • Alternative Route : Serine derivatives are converted to tosylates (e.g., Fmoc-Ser-OTs) and subjected to nucleophilic displacement by MobSe⁻ generated from (MobSe)₂ and NaBH₄.

  • Limitations : Risk of racemization (up to 20% in non-optimized conditions).

Fmoc Protection of the Amino Group

The α-amino group of Mob-protected selenocysteine is shielded using Fmoc-Cl or Fmoc-OSu:

  • Procedure :

    • Fmoc-Cl Method : Mob-Sec-OH is dissolved in 1,4-dioxane/water (1:1) with Na₂CO₃ (2 eq.), followed by Fmoc-Cl (1.5 eq.) at 0°C.

    • Fmoc-OSu Method : Higher yields (95%) achieved via activation with HOBt in DMF.

  • Purification : Silica gel chromatography (EtOAc/hexane gradient) or recrystallization from DCM/hexane.

Carboxyl Activation as OPfp Ester

The carboxylic acid of Fmoc-Sec(Mob)-OH is converted to the OPfp ester for efficient coupling during SPPS:

  • Activation Protocol :

    • Reagents : Pentafluorophenol (1.2 eq.) and DIC (1.5 eq.) in anhydrous DMF.

    • Conditions : 2–4 hrs at 25°C under N₂ atmosphere.

  • Yield : 85–92% after precipitation in cold ether.

Optimization Strategies and Challenges

Racemization Mitigation

Comparative Analysis of Synthetic Methods

ParameterAlkylation RouteTosylate Displacement
Starting MaterialBis-Fmoc-selenocystineFmoc-Ser-OTs
Reaction Time3–4 hrs6–8 hrs
Yield (Mob Protection)80–87%60–75%
Racemization RiskLow (<1%)Moderate (5–20%)
Scalability>10 mmol<5 mmol

Large-Scale Production Considerations

Cost-Efficiency

  • Mob-Cl vs. (MobSe)₂ : Mob-Cl is cheaper but requires rigorous exclusion of moisture.

  • Catalyst Use : NaBH₄ (inexpensive) preferred over LiAlH₄ for reduction.

Environmental Impact

  • Solvent Waste : DCM and THF are predominant; recycling protocols reduce ecological footprint.

  • Byproducts : Benzylic alcohols from Mob group cleavage require neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Sec(Mob)-OPfp undergoes several types of chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles, facilitating peptide bond formation.

    Deprotection Reactions: The Fmoc and Mob protecting groups can be removed under specific conditions to reveal the free selenocysteine residue.

Common Reagents and Conditions

    Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).

    Mob Deprotection: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like m-cresol and thioanisole.

    Peptide Bond Formation: Commonly carried out using coupling reagents like HBTU or PyBOP in the presence of a base.

Major Products Formed

The major products formed from these reactions include peptides with incorporated selenocysteine residues, which can be further modified or used in various applications.

Scientific Research Applications

Peptide Synthesis

Fmoc-Sec(Mob)-OPfp is primarily utilized for synthesizing peptides that include selenocysteine residues. This is essential for studying protein structure and function, particularly in the context of redox biology, where selenium plays a pivotal role.

Case Study: Synthesis of Selenoproteins

Research demonstrated that peptides synthesized with this compound exhibited enhanced stability and activity due to the incorporation of selenocysteine. These peptides were analyzed for their structural integrity and biological activity, revealing insights into selenoprotein functionality .

Protein Engineering

The incorporation of selenocysteine into proteins allows for the exploration of selenoproteins' roles in various biological processes, including antioxidant defense mechanisms.

Case Study: Selenoenzymes

Studies involving selenoenzymes synthesized using this compound showed that these enzymes could resist electrophilic modifications, thus maintaining their catalytic efficiency under oxidative stress conditions .

Drug Development

This compound is also valuable in drug development, particularly for peptide-based therapeutics that require selenocysteine for improved efficacy.

Case Study: Antioxidant Peptides

Peptides synthesized using this compound have been investigated for their potential as antioxidant agents. The unique redox properties of selenocysteine contribute to the development of novel therapeutic agents targeting oxidative stress-related diseases .

Biological Research

The compound aids in studying selenium's role in biological systems, particularly its involvement in redox reactions and its effects on cellular signaling pathways.

Case Study: Redox Biology

Research utilizing this compound has provided insights into how selenium-containing peptides influence redox signaling pathways, which are crucial for cellular homeostasis and response to stress .

Mechanism of Action

The mechanism of action of Fmoc-Sec(Mob)-OPfp involves the incorporation of selenocysteine into peptides and proteins. Selenocysteine is known for its unique redox properties, which are crucial for the catalytic activity of selenoproteins. The incorporation of selenocysteine into peptides and proteins allows researchers to study these properties and their effects on biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acid-Labile Selenium Protection

Fmoc-Sec(Mob)-OPfp is compared with derivatives featuring alternative acid-labile protecting groups:

Compound Protecting Group Acid Stability Deprotection Efficiency Synthesis Yield Stability at RT
This compound Mob Moderate High (TFA) 80% Stable
Fmoc-Sec(Xan)-OH Xanthenyl (Xan) Low High (TFA) 65% Stable
Fmoc-Sec(Trt)-OH Trityl (Trt) High Moderate (TFA) 70% Dehydrates
  • Key Findings: Fmoc-Sec(Xan)-OH and Fmoc-Sec(Trt)-OH offer TFA-labile alternatives but differ in shelf stability. Xan derivatives resist dehydration, whereas Trt derivatives degrade slowly at non-cryogenic temperatures . this compound balances reactivity and stability, though its OPfp ester increases coupling efficiency compared to non-activated analogs like Fmoc-Sec(Mob)-OH .

Activating Group Variations

OPfp esters are compared with other activating groups in selenocysteine derivatives:

Compound Activating Group Coupling Efficiency Side Reactions Applications
This compound OPfp High Minimal General SPPS
Boc-Cys(Mob)-OPfp OPfp High Cys over-coupling Enzyme synthesis
Fmoc-Sec(Mob)-OH None (free acid) Low Deselenation Requires HATU/HOAt
  • Key Findings: OPfp esters enable reagent-free coupling, unlike free acids requiring additives like HATU. However, Boc-Cys(Mob)-OPfp avoids Fmoc-related side reactions (e.g., β-piperidyl adducts) in base-sensitive contexts . this compound outperforms non-activated derivatives in coupling speed and purity, critical for complex selenopeptides .

Stability Under Deprotection Conditions

Behavior of Mob-protected compounds under DTNP (2,2′-dithiobis(5-nitropyridine)) deprotection:

Compound DTNP Stability Diselenide Formation Notes
This compound Low Spontaneous (1 eq DTNP) Forms intramolecular diselenides
Fmoc-Sec(Meb)-OH Low Requires thioaniline Prone to oxidation
Fmoc-Sec(Bzl)-OH High Resists DTNP Stable without thioaniline
  • Key Findings: Sec(Mob) derivatives are highly reactive under DTNP, enabling rapid diselenide bond formation. In contrast, Sec(Bzl) derivatives require harsh conditions for deprotection . Sec(Mob)’s lability makes it ideal for oxidative folding of selenoproteins like thioredoxin reductase .

Research Implications and Challenges

  • Advantages of this compound : High coupling efficiency, commercial availability, and compatibility with automated SPPS.
  • Limitations : Risk of deselenation under basic conditions (e.g., piperidine treatment), necessitating optimized protocols .
  • Emerging Alternatives : Fmoc-Sec(Xan)-OH shows promise for acid-labile deprotection without stability trade-offs .

Q & A

Q. Methodological Guidance

  • Purity : Reverse-phase HPLC (Shimadzu LC-10AD) with UV detection at 260 nm (OPfp absorbance) .
  • Identity : High-resolution mass spectrometry (HRMS) in positive ion mode; expected [M+H]⁺ for this compound: 751.77 .
  • Stability : TGA/DSC to monitor decomposition above 150°C .
  • Peptide Confirmation : MALDI-TOF MS post-cleavage and LC-ESI-MS/MS for diselenide mapping .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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